molecular formula C11H11Br2NO5 B493405 2-(8,9-Dibromo-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoic acid

2-(8,9-Dibromo-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoic acid

Cat. No.: B493405
M. Wt: 397.02g/mol
InChI Key: JEQFXAMKNCQDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8,9-Dibromo-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dioxo-epoxyisoindole core with dibromo substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8,9-Dibromo-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoic acid typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by cyclization and oxidation reactions. For instance, starting with a suitable dioxane derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(8,9-Dibromo-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine sites, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

2-(8,9-Dibromo-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(8,9-Dibromo-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoic acid involves its interaction with specific molecular targets. The dibromo substituents and the dioxo-epoxyisoindole core allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8,9-Dibromo-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoic acid stands out due to its unique combination of dibromo substituents and the dioxo-epoxyisoindole core. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11Br2NO5

Molecular Weight

397.02g/mol

IUPAC Name

2-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)propanoic acid

InChI

InChI=1S/C11H11Br2NO5/c1-2(11(17)18)14-9(15)3-4(10(14)16)8-6(13)5(12)7(3)19-8/h2-8H,1H3,(H,17,18)

InChI Key

JEQFXAMKNCQDHN-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N1C(=O)C2C(C1=O)C3C(C(C2O3)Br)Br

Canonical SMILES

CC(C(=O)O)N1C(=O)C2C(C1=O)C3C(C(C2O3)Br)Br

Origin of Product

United States

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